rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide
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Overview
Description
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide can be compared with other similar compounds, such as:
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclohexyl ring and the amino group contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]benzamide |
InChI |
InChI=1S/C13H18N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)/t11-,12-/m1/s1 |
InChI Key |
MGHXBZCCOMKWEG-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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